molecular formula C13H14F3NO4 B1452018 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate CAS No. 1198416-92-0

3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate

Cat. No.: B1452018
CAS No.: 1198416-92-0
M. Wt: 305.25 g/mol
InChI Key: KAOIKDIXYSSMQU-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate represents a well-characterized member of the fluorinated heterocyclic compound family, distinguished by its specific structural arrangement and salt formation. The compound is formally identified by the Chemical Abstracts Service registry number 1198416-92-0 and carries the Molecular Formula Control Database identifier MFCD09788583. The systematic nomenclature reflects the presence of a pyrrolidine ring system substituted at the 3-position with a 4-trifluoromethylphenyl group, forming a salt with oxalic acid.

The molecular composition of this compound has been precisely characterized through multiple analytical sources. The base pyrrolidine derivative possesses the molecular formula C11H12F3N, while the complete oxalate salt exhibits the formula C11H12F3N·C2H2O4, resulting in a molecular weight of 305.25 grams per mole. Commercial preparations typically maintain a purity level of 95 percent, indicating high-quality synthetic methodologies for its production. The compound exists as a crystalline solid under standard conditions, with storage recommendations typically specifying refrigerated conditions to maintain stability.

The structural architecture combines several important chemical motifs that contribute to its unique properties. The trifluoromethyl substituent at the para-position of the phenyl ring significantly influences the electronic properties of the molecule, while the pyrrolidine ring provides conformational flexibility and potential sites for further chemical modification. The oxalate salt formation enhances the compound's solubility characteristics and provides improved handling properties for research applications.

Historical Context in Fluorinated Heterocyclic Chemistry

The development of fluorinated heterocyclic compounds traces its origins to foundational work conducted over nine decades ago, with Chichibabin's pioneering synthesis of 2-fluoropyridine marking the beginning of this important chemical field. However, substantial progress in fluorinated heterocycle research did not gain significant momentum until the 1950s, coinciding with the development of more sophisticated synthetic methodologies and improved fluorinating agents. This period witnessed the rational design approach that led to 5-fluorouracil, establishing fluorinated heterocycles as crucial components in anticancer drug development.

The evolution of fluorinated heterocyclic chemistry accelerated dramatically in the early 1970s with the discovery of the fluoroquinolone family of antibiotics. The success of ciprofloxacin, which received approval for human use in the United States during the late 1980s, demonstrated the profound therapeutic potential of strategically fluorinated heterocyclic compounds. This breakthrough catalyzed extensive research efforts focused on developing new fluoroquinolones and expanding the applications of fluorinated heterocycles across diverse therapeutic areas.

Contemporary research in fluorinated heterocyclic chemistry has embraced stereoselective approaches, recognizing that the strategic incorporation of fluorine atoms can dramatically alter molecular properties including stability, conformational behavior, hydrogen bonding capacity, and basicity. The advent of stereoselective fluorination methods has opened new possibilities for creating highly specialized fluorinated nitrogen heterocycles with precisely controlled properties. These developments have positioned compounds like this compound within a rich historical context of successful fluorinated therapeutic agents.

The trifluoromethyl group specifically has emerged as a privileged structural motif in medicinal chemistry, offering unique advantages in terms of metabolic stability and bioavailability enhancement. Research spanning the last two decades has documented varied therapeutic activities of directly fluorinated five-membered heterocycles, including antiviral, anti-inflammatory, enzymatic inhibitory, antimalarial, anticoagulant, antipsychotic, antioxidant, and antiprotozoal activities. In many documented cases, the activities of fluorinated azoles have equaled or exceeded the potency of established reference drugs.

Significance in Organic and Medicinal Chemistry Research

The research significance of this compound extends across multiple domains of contemporary chemical science, with particular prominence in pharmaceutical development and materials research. The compound serves as a critical intermediate in the synthesis of novel pharmaceuticals, especially in the development of drugs targeting neurological disorders. The unique structural features of this molecule, combining the conformational flexibility of the pyrrolidine ring with the electron-withdrawing properties of the trifluoromethyl group, create opportunities for precise molecular design in therapeutic applications.

The mechanism of action for compounds containing the 3-[4-(Trifluoromethyl)phenyl]pyrrolidine structural motif involves specific interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group significantly enhances lipophilicity, enabling effective membrane penetration and facilitating interaction with intracellular targets. Meanwhile, the pyrrolidine ring system can engage in hydrogen bonding interactions, providing additional specificity in biological systems. These combined properties make the compound particularly valuable for developing therapeutic agents with improved pharmacokinetic profiles.

In materials science applications, this compound contributes to the development of advanced materials with enhanced thermal stability and chemical resistance. These properties prove beneficial for specialized coatings and polymer applications where extreme conditions demand superior material performance. The fluorinated nature of the compound imparts unique surface properties and chemical inertness that extend the operational lifetime of materials in challenging environments.

Agricultural chemistry represents another significant application domain for this compound. Research has explored its potential in formulating agrochemicals that improve the efficacy of pesticides and herbicides through enhanced absorption and retention in plant systems. The trifluoromethyl group's influence on molecular properties translates to improved biological activity and metabolic stability in agricultural applications. This enhanced performance profile supports the development of more effective crop protection strategies with potentially reduced environmental impact.

The compound's utility as a research reagent in organic synthesis extends its significance beyond specific applications. It functions as a valuable building block for creating complex molecular structures across various research domains, including medicinal chemistry investigations. The presence of multiple reactive sites and the unique electronic properties imparted by the fluorinated substituents make it an attractive starting material for synthetic chemists developing novel compounds with tailored properties.

Properties

IUPAC Name

oxalic acid;3-[4-(trifluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.C2H2O4/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;3-1(4)2(5)6/h1-4,9,15H,5-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOIKDIXYSSMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198416-92-0
Record name Pyrrolidine, 3-[4-(trifluoromethyl)phenyl]-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198416-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reductive Amination of Pyrrolidine Precursors

One common approach is the reductive amination of pyrrolidine aldehydes or ketones with 4-(trifluoromethyl)phenyl-containing amines or aldehydes. This method allows the formation of the substituted pyrrolidine ring with high stereochemical control.

  • For example, protection of pyrrolidine derivatives followed by oxidation to aldehydes and subsequent reductive amination with trifluoromethyl-substituted aromatic amines has been reported. The use of reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation is common in this step.

  • Careful monitoring is necessary during reduction to avoid side reactions such as dehalogenation when chlorine or other halogens are present on the aromatic ring.

Mitsunobu Reaction for Stereoselective Substitution

The Mitsunobu reaction is employed to introduce the trifluoromethylphenyl group onto the pyrrolidine scaffold with retention or inversion of configuration. This involves the generation of an oxyphosphonium ion intermediate in situ by reacting phosphines (e.g., triphenylphosphine) with azodicarboxylates, facilitating nucleophilic substitution on the pyrrolidine ring.

  • Various phosphines such as tributylphosphine or tricyclohexylphosphine can be used depending on the substrate and desired stereochemical outcome.

  • Sulfonamide derivatives can be formed by subsequent reaction of the intermediate with sulfonamides like p-toluene sulfonamide, enhancing the compound’s pharmacological profile.

Enzymatic Reduction for Chiral Purity

Enzymatic reduction methods have been developed to produce optically pure pyrrolidine derivatives. Enzymes act as stereoselective catalysts, converting ketone precursors to chiral alcohols or amines with high enantiomeric excess, eliminating the need for chiral chromatography.

  • These biocatalytic processes are environmentally friendly and cost-effective compared to traditional chemical methods.

  • The purity of enzymatically prepared intermediates is crucial for the high-yield synthesis of the final compound.

Preparation of Oxalate Salt

The final step in the preparation of this compound involves salt formation by reacting the free base pyrrolidine derivative with oxalic acid under controlled conditions.

  • Typically, equimolar amounts of the pyrrolidine compound and oxalic acid are dissolved in an appropriate solvent such as ethanol or methanol.

  • The mixture is stirred at room temperature or slightly elevated temperature until salt precipitation occurs.

  • The solid oxalate salt is isolated by filtration, washed, and dried under vacuum to yield the pure compound.

Representative Experimental Data and Yields

The following table summarizes typical conditions and yields reported for key steps in the synthesis of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine derivatives, which can be adapted for the oxalate salt preparation:

Step Reagents/Conditions Yield (%) Notes
Reductive amination Pyrrolidine aldehyde + 4-(trifluoromethyl)benzylamine, LAH reduction 40-70 Requires careful monitoring to avoid side reactions
Mitsunobu reaction Triphenylphosphine + diethyl azodicarboxylate, pyrrolidine derivative 50-80 Stereoselective substitution, retention or inversion of configuration
Enzymatic reduction Ketone precursor + enzyme catalyst, aqueous buffer >90 High enantiomeric purity, environmentally friendly
Oxalate salt formation Pyrrolidine base + oxalic acid, ethanol, room temp 85-95 Precipitation and isolation of pure salt

Notes on Reaction Optimization and Scale-Up

  • Reaction times vary from 1 to 24 hours depending on the step and conditions; enzymatic reactions typically require 2 to 8 hours.

  • Solvent choice is critical: dichloromethane, ethanol, and toluene are commonly used solvents for different steps.

  • Temperature control is essential for stereochemical control and to minimize by-products.

  • Scale-up requires attention to mixing, temperature uniformity, and purification methods to maintain yield and purity.

Chemical Reactions Analysis

3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate serves as a crucial intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders. The trifluoromethyl group enhances the compound's bioactivity, making it suitable for developing drugs with improved efficacy and selectivity against specific biological targets.

Case Study: Neurological Disorders
Research has indicated that compounds with trifluoromethyl substituents often exhibit enhanced pharmacological profiles. For instance, studies have shown that the incorporation of this group can lead to increased potency in receptor binding assays, which is critical for the development of treatments for conditions like depression and anxiety disorders .

Material Science

Enhancing Material Properties
In material science, this compound is utilized to formulate advanced materials. Its inclusion in polymer matrices can significantly enhance properties such as thermal stability and chemical resistance, which are essential for high-performance applications.

Application Example: Coatings and Composites
The compound has been explored in the development of coatings that require durability under extreme conditions. By incorporating this oxalate into composite materials, researchers have achieved improved resistance to degradation from environmental factors .

Agricultural Chemistry

Innovative Agrochemicals
The potential of this compound in agricultural chemistry is being investigated for its role in creating new agrochemicals. These compounds aim to improve crop protection and yield through targeted action against pests and diseases.

Research Findings: Crop Yield Improvement
Studies have demonstrated that agrochemicals developed using this compound can lead to higher efficacy in pest control while minimizing environmental impact. The trifluoromethyl group contributes to the selective toxicity towards pests without harming beneficial insects .

Research in Organic Synthesis

Versatile Building Block
In organic synthesis, this compound acts as a versatile building block, allowing chemists to create complex molecules with precision and efficiency. Its unique structure facilitates various reaction pathways that are valuable in synthetic chemistry.

Example: Synthesis of Complex Molecules
Researchers have successfully used this compound in multi-step syntheses, demonstrating its utility in constructing intricate organic frameworks necessary for pharmaceutical applications .

Fluorinated Compound Studies

Biological Activity Exploration
The presence of the trifluoromethyl group enhances the biological activity of the compound, making it valuable for studies aimed at understanding the effects of fluorinated compounds within biological systems.

Case Study: Fluorinated Compounds in Drug Design
Research has shown that fluorinated compounds often exhibit altered pharmacokinetics and pharmacodynamics compared to their non-fluorinated counterparts. This characteristic is exploited in drug design to optimize therapeutic profiles .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disordersEnhanced efficacy and selectivity
Material ScienceFormulation of advanced materials with improved thermal stabilityDurability under extreme conditions
Agricultural ChemistryDevelopment of innovative agrochemicals for crop protectionIncreased efficacy with reduced environmental impact
Organic SynthesisVersatile building block for complex molecule synthesisPrecision and efficiency in reactions
Fluorinated Compound StudiesExploration of biological effects of fluorinated compoundsOptimized pharmacokinetics and dynamics

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can form hydrogen bonds and other interactions with proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate with structurally related pyrrolidine derivatives, focusing on substituents, counterions, and physicochemical properties.

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Physical State Storage Condition Applications Safety
This compound* C₁₃H₁₄F₃NO₄ (inferred) ~305.03 (calculated) 3-(4-Trifluoromethylphenyl) Inferred crystalline Room temperature† Research chemical (assumed) Irritant (likely)
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl C₁₁H₁₃ClF₃NO 267.68 3-(4-Trifluoromethylphenoxy) White crystalline Room temperature Not specified Irritant
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine HCl C₁₂H₁₄ClF₃N 265.70 3-Methyl, 3-(4-Trifluoromethylphenyl) Not specified Room temperature Research chemical Irritant
3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine C₁₁H₁₂F₃NO₂ 247.21 3-(4-Trifluoromethoxyphenoxy) Not specified Not specified Not specified Irritant

Notes:

  • *Inferred data for the target compound based on structural analogs.
  • †Assumed storage condition due to stability of similar salts.

Key Comparisons:

Structural Variations :

  • Substituent Effects :

  • The target compound features a 4-(trifluoromethyl)phenyl group directly attached to the pyrrolidine ring, enhancing steric bulk and electron-withdrawing properties. In contrast, 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl () has a phenoxy linker, increasing flexibility but reducing lipophilicity compared to the phenyl group .
  • Trifluoromethoxy in adds both lipophilicity and electronic effects distinct from trifluoromethyl .

Counterion Impact :

  • The oxalate counterion in the target compound may confer higher aqueous solubility at neutral pH compared to hydrochlorides, though hydrochlorides (e.g., ) are typically more soluble in acidic conditions. Oxalate salts also tend to form stable crystals, advantageous for formulation .

Physicochemical Properties: Molar Mass: The target compound’s inferred molar mass (~305.03 g/mol) is higher than hydrochlorides (265–267 g/mol), primarily due to the oxalate ion.

Applications and Safety: All compounds are labeled as irritants, necessitating careful handling. 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine HCl () is explicitly noted as a research chemical, likely used as a building block in medicinal chemistry . The target compound’s oxalate salt may share similar applications but with improved solubility profiles.

Biological Activity

3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate is a chemical compound with the molecular formula C13H14F3NO4 and a molecular weight of 305.25 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity, which is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group improves the compound's physicochemical properties, allowing it to penetrate cell membranes effectively.

Target Interactions

  • Enzymatic Activity : The compound has been shown to influence the activity of cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to either inhibition or activation of metabolic pathways, affecting the pharmacokinetics of co-administered drugs.
  • Receptor Binding : It may also interact with various receptors, modulating their activity and potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders .

Biochemical Pathways

Research indicates that compounds similar to this compound can affect multiple biochemical pathways:

  • Cell Signaling : It has been observed to modulate signaling pathways by influencing kinase activity, which is critical for cellular communication and response to external stimuli.
  • Gene Expression : The compound may alter gene expression by interacting with transcription factors, thereby impacting protein synthesis and cellular function.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's effectiveness varies with dosage:

  • Low Doses : Enhance metabolic activity and promote cell proliferation.
  • High Doses : Induce apoptosis and inhibit cell growth, suggesting a dose-dependent response.

In Vivo Studies

Animal model studies have shown promising results regarding the compound's therapeutic potential:

  • At lower doses, it demonstrated protective effects against induced metabolic disorders.
  • Higher doses resulted in significant toxicity, highlighting the importance of dosage optimization in therapeutic applications .

Case Studies

A notable case study explored the use of this compound as a potential treatment for metabolic syndrome. The study involved administering varying doses to obese mice models:

  • Results : Mice receiving the compound showed reduced blood glucose levels and improved insulin sensitivity compared to control groups. However, higher doses led to adverse effects, including liver toxicity .

Applications in Research

The compound is being investigated for several applications:

  • Medicinal Chemistry : As a precursor in drug development targeting metabolic disorders and cancer.
  • Biochemical Assays : Used to study enzyme interactions and receptor binding characteristics .

Q & A

Basic: What are the optimal synthetic routes for 3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as:

  • Nucleophilic substitution or Buchwald–Hartwig coupling to introduce the trifluoromethylphenyl group to the pyrrolidine backbone .
  • Oxalate salt formation via acid-base reaction with oxalic acid .

For optimization, adopt computational reaction path searches (e.g., density functional theory) to predict transition states and intermediates, followed by iterative experimental validation. ICReDD’s approach integrates quantum chemical calculations with high-throughput screening to narrow down solvent systems, catalysts (e.g., Pd-based for coupling), and temperatures, reducing trial-and-error inefficiencies .

Advanced: How can quantum mechanical calculations elucidate reaction mechanisms and intermediate stability in the synthesis of this compound?

Methodological Answer:

  • Use ab initio molecular dynamics (AIMD) to map energy profiles of key steps (e.g., cyclization or trifluoromethyl group incorporation).
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites on intermediates, aiding in predicting regioselectivity .
  • Validate computational results with in situ spectroscopic techniques (e.g., FTIR or Raman) to monitor reaction progress .

Example Workflow:

Optimize intermediate geometries using Gaussian 16 at the B3LYP/6-31G* level.

Compare computed activation energies with experimental yields to refine pathways.

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:
Essential Techniques:

  • NMR (¹H/¹³C, 19F): Confirm pyrrolidine ring conformation and trifluoromethyl group position. For oxalate counterion, observe a downfield shift in carbonyl carbons (~160-170 ppm) .
  • HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]+) using a C18 column with acetonitrile/water (0.1% formic acid) gradient .
  • XRD : Resolve crystal structure to confirm salt formation and hydrogen-bonding patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from:

  • Assay variability (e.g., cell line differences, incubation times).
  • Solubility issues (oxalate salts may precipitate in buffered solutions).

Strategies:

  • Standardize assays using OECD guidelines (e.g., fixed pH, DMSO concentration ≤0.1%).
  • Conduct ADME profiling to assess bioavailability and metabolite interference .
  • Perform dose-response studies across multiple models (e.g., in vitro kinase inhibition vs. in vivo inflammation models) to clarify context-dependent effects .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Storage : Keep in airtight containers at room temperature, away from moisture and strong oxidizers .
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .

Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetics and target binding?

Methodological Answer:
The -CF₃ group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.5 via computational prediction) .
  • Metabolic stability : Resists oxidative degradation by cytochrome P450 enzymes .

Mechanistic Studies:

  • Perform molecular docking (AutoDock Vina) to analyze interactions with targets (e.g., GPCRs or kinases).
  • Use isothermal titration calorimetry (ITC) to quantify binding affinity changes when -CF₃ is replaced with -CH₃ .

Advanced: What strategies enable enantioselective synthesis of the pyrrolidine core for chiral studies?

Methodological Answer:

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) during cyclization .
  • Chiral HPLC : Separate enantiomers on a CHIRALPAK® column and confirm absolute configuration via circular dichroism (CD) .

Basic: How can researchers validate the purity of the oxalate salt form?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure weight loss at ~160–180°C (oxalic acid decomposition) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and F percentages (±0.4% tolerance) .

Advanced: What computational tools predict the compound’s environmental fate and toxicity?

Methodological Answer:

  • EPI Suite : Estimate biodegradation half-life and bioaccumulation potential.
  • ECOSAR : Predict aquatic toxicity (e.g., LC50 for fish) based on QSAR models .

Advanced: How can isotopic labeling (e.g., ¹⁸F or ¹³C) aid in metabolic pathway tracing?

Methodological Answer:

  • Synthesize ¹³C-labeled pyrrolidine via Stille coupling with ¹³CO precursors.
  • Use PET imaging (for ¹⁸F analogs) to track biodistribution in rodent models .

Note on Sources:

  • Key references: ICReDD’s computational-experimental framework , PubChem structural data , and pharmacological validation methods .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.